2-[(2,5-Dimethylphenyl)amino]-3,5-dinitrobenzoic acid
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Overview
Description
2-[(2,5-Dimethylphenyl)amino]-3,5-dinitrobenzoic acid is an organic compound that features a benzoic acid core substituted with dimethylphenyl and dinitro groups
Mechanism of Action
Target of Action
Anilines and benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Anilines and benzoic acid derivatives can undergo various reactions in the body, including acetylation, hydroxylation, and conjugation .
Biochemical Pathways
Anilines and benzoic acid derivatives are often involved in xenobiotic metabolism .
Pharmacokinetics
Anilines and benzoic acid derivatives are generally well absorbed and can undergo extensive metabolism in the body .
Result of Action
Anilines and benzoic acid derivatives can have various effects depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can affect the action of anilines and benzoic acid derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethylphenyl)amino]-3,5-dinitrobenzoic acid typically involves the nitration of 2-[(2,5-Dimethylphenyl)amino]benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dimethylphenyl)amino]-3,5-dinitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[(2,5-Dimethylphenyl)amino]-3,5-dinitrobenzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-[(2,6-Dimethylphenyl)amino]benzoic acid: Similar structure but lacks the nitro groups.
2-[(2,6-Dichlorophenyl)amino]benzoic acid: Contains chlorine substituents instead of nitro groups.
Mefenamic acid: A non-steroidal anti-inflammatory drug with a similar core structure but different substituents.
Uniqueness
2-[(2,5-Dimethylphenyl)amino]-3,5-dinitrobenzoic acid is unique due to the presence of both dimethylphenyl and dinitro groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2,5-dimethylanilino)-3,5-dinitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6/c1-8-3-4-9(2)12(5-8)16-14-11(15(19)20)6-10(17(21)22)7-13(14)18(23)24/h3-7,16H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWQQPLHLSWMCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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